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molecular formula C11H10N2O3 B8390569 5-[(acetyloxy)methyl]-1,6-naphthyridin-2(1H)-one

5-[(acetyloxy)methyl]-1,6-naphthyridin-2(1H)-one

Cat. No. B8390569
M. Wt: 218.21 g/mol
InChI Key: IFXXYRMWBXDGJQ-UHFFFAOYSA-N
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Patent
US04604399

Procedure details

A mixture containing 38.2 g of 5-methyl-1,6-naphthyridin-2(1H)-one-6-oxide hydrochloride and 300 ml of acetic anhydride was refluxed with stirring on a steam bath for 48 hours and then the reaction mixture was cooled to room temperature. The separated product was collected, recrystallized from dimethylformamide and dried in vacuo at 80° C. to produce 10.5 g of 5-[(acetyloxy)methyl]-1,6-naphthyridin-2(1H)-one as its hydrochloride, m.p. 162°-165° C. with decomposition.
Name
5-methyl-1,6-naphthyridin-2(1H)-one-6-oxide hydrochloride
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[N+:12]([O-])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:14])[NH:8]2.[C:15]([O:18]C(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:2][C:3]1[N:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:14])[NH:8]2)(=[O:17])[CH3:16] |f:0.1|

Inputs

Step One
Name
5-methyl-1,6-naphthyridin-2(1H)-one-6-oxide hydrochloride
Quantity
38.2 g
Type
reactant
Smiles
Cl.CC1=C2C=CC(NC2=CC=[N+]1[O-])=O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring on a steam bath for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
The separated product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C2C=CC(NC2=CC=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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